pKa Differentiation: 2-(1H-Tetrazol-5-yl)pyrimidine Exhibits a Lower pKa than Typical Carboxylic Acid Bioisosteres
The predicted pKa of 2-(1H-Tetrazol-5-yl)pyrimidine is 2.84±0.10, significantly lower than the typical pKa range of 4.5–4.9 reported for unsubstituted 5-substituted tetrazoles and carboxylic acids . This lower pKa means the compound will be predominantly deprotonated and negatively charged at physiological pH (7.4), whereas a typical tetrazole bioisostere (pKa ~4.7) would exist in equilibrium between neutral and anionic forms .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.84±0.10 (predicted) |
| Comparator Or Baseline | Typical 5-substituted tetrazoles: 4.5–4.9; Carboxylic acids: 4.2–4.4 |
| Quantified Difference | Approximately 1.5–2.0 log units lower |
| Conditions | Predicted value; comparator values from literature |
Why This Matters
The altered ionization state can critically affect solubility, membrane permeability, and target binding, making the compound a distinct entity for structure-activity relationship (SAR) studies.
